molecular formula C20H15F2N3O3S B2403472 N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 923233-58-3

N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2403472
CAS No.: 923233-58-3
M. Wt: 415.41
InChI Key: GHJMBTYKINIYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core substituted with an ethyl group at the 3-position and a thioacetamide side chain linked to a 2,5-difluorophenyl moiety. Its structural complexity suggests applications in pharmaceutical research, particularly in targeting enzymes or receptors sensitive to fused heterocyclic systems .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3S/c1-2-25-19(27)18-17(12-5-3-4-6-15(12)28-18)24-20(25)29-10-16(26)23-14-9-11(21)7-8-13(14)22/h3-9H,2,10H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJMBTYKINIYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines difluorophenyl and benzofuro-pyrimidine components, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C22H19F2N3O2S\text{C}_{22}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{2}\text{S}

This indicates a molecular weight of 423.44 g/mol. The presence of fluorine atoms and a sulfanyl linkage enhances its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL for related compounds .
  • Anticancer Potential : Initial screenings suggest that this compound may inhibit cancer cell proliferation. A study highlighted its effectiveness in multicellular spheroids, indicating potential for use in cancer therapies .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit such activity due to its structural similarities .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(2-fluorophenyl)-2-[...]-acetamideContains fluorinated aromatic ringAntimicrobial
N-(4-methoxyphenyl)-2-[...]-acetamideIncludes methoxy groupAnticancer
2-[...]-sulfanylamideSimilar sulfanyl linkageAnti-inflammatory

The distinct combination of difluorophenyl and benzofuro-pyrimidine structures enhances the biological activity compared to other similar compounds.

The exact mechanism of action for N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzofuro[3,2-d]pyrimidin-4-one core distinguishes the target compound from analogs like 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (), which contains a thieno[3,2-d]pyrimidin-4-one core. Key differences:

  • Thienopyrimidinone: The sulfur atom introduces greater lipophilicity, which may enhance membrane permeability but reduce solubility .

Substituent Effects

  • Fluorine vs. Methoxy Groups : The target compound’s 2,5-difluorophenyl group provides metabolic stability and electron-withdrawing effects, whereas the 2,5-dimethoxyphenyl group in the compound increases solubility due to methoxy’s electron-donating nature but may introduce metabolic liabilities (e.g., O-demethylation) .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound Flumetsulam ()
Core Structure Benzofuro[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one Triazolo[1,5-a]pyrimidine
Key Substituents 3-Ethyl, 2,5-difluorophenyl 3-(3,5-difluorophenyl), 2,5-dimethoxy Triazole, sulfonamide
Hydrogen Bonding Strong (benzofuro oxygen) Moderate (thieno sulfur) High (sulfonamide group)
Solubility Moderate High Low
Application Pharmaceutical candidate Pharmaceutical candidate Herbicide (pesticide)

Target Interactions

  • The benzofuropyrimidinone core’s oxygen atom likely forms robust hydrogen bonds with polar residues in enzymatic active sites, as suggested by crystallographic studies using SHELX programs ().
  • Flumetsulam’s sulfonamide group () facilitates herbicidal activity through strong hydrogen bonding with acetolactate synthase, a target absent in the other compounds .

Research Findings and Implications

  • Target Compound: Preclinical studies suggest superior enzymatic inhibition (e.g., kinase targets) compared to thienopyrimidinone analogs, attributed to its hydrogen-bonding capacity and optimized steric profile .
  • Compound : Improved aqueous solubility due to methoxy groups may enhance bioavailability, but reduced metabolic stability could limit its utility .
  • Flumetsulam : Demonstrates herbicidal efficacy via sulfonamide-mediated target engagement, highlighting the role of functional groups in directing biological activity .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the benzofuropyrimidinone core with a thiol-containing intermediate and subsequent coupling with the difluorophenylacetamide moiety. Key steps include:
  • Temperature Control : Maintaining 60–80°C during nucleophilic substitution to avoid side reactions (e.g., oxidation of the thiol group) .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalysts : Use of K₂CO₃ or Et₃N to deprotonate thiols and drive the reaction forward .
  • Purification : Employ column chromatography or HPLC to isolate the final product, with LC-MS to confirm purity (>95%) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C3, sulfanyl linkage at C2) and aromatic fluorines .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak) .
  • X-ray Crystallography : For resolving ambiguities in fused-ring systems (benzofuropyrimidinone) using SHELXL software .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to known pyrimidine-based inhibitors. Use fluorescence-based assays with ATP analogs .
  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria, guided by thienopyrimidine analogs in .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with methyl/chloro substitutions on the benzofuropyrimidinone ring to evaluate steric/electronic effects on binding .
  • Side-Chain Variations : Replace the difluorophenyl group with methoxy or trifluoromethylphenyl to assess hydrophobic interactions .
  • Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict interactions with active sites (e.g., EGFR’s hydrophobic pocket) .

Q. How do crystallographic data resolve contradictions in proposed binding modes?

  • Methodological Answer :
  • Hydrogen Bond Analysis : Compare X-ray structures (via SHELX refinement) of ligand-protein complexes to identify critical H-bonds (e.g., between the pyrimidine N1 and kinase catalytic lysine) .
  • Graph Set Analysis : Apply Etter’s rules to categorize intermolecular interactions (e.g., R₂²(8) motifs in crystal packing) and explain discrepancies between predicted vs. observed binding .

Q. What strategies mitigate stability issues during in vitro/in vivo studies?

  • Methodological Answer :
  • pH Stability : Test degradation kinetics in buffers (pH 2–9) via HPLC. Thiol-containing analogs in showed instability at pH < 4, necessitating enteric coatings .
  • Light Sensitivity : Store solutions in amber vials; benzofuropyrimidinones are prone to photooxidation .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfanyl group oxidation) and introduce blocking groups (e.g., methyl on the ethyl side chain) .

Q. How can contradictory data on cytotoxicity mechanisms be reconciled?

  • Methodological Answer :
  • Pathway Analysis : Combine RNA-seq (to identify dysregulated apoptosis genes) and ROS detection assays (e.g., DCFH-DA) to distinguish between mitochondrial vs. oxidative stress-mediated cell death .
  • Competitive Binding Assays : Test if cytotoxicity correlates with displacement of known kinase inhibitors (e.g., gefitinib for EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.